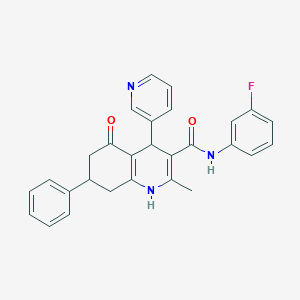
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FL118, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, studies have shown that N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide targets multiple cellular pathways that are involved in cancer cell survival and proliferation. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of several proteins, including MDM2, Bcl-2, and XIAP, which are known to play a critical role in cancer cell survival. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its broad-spectrum antitumor activity. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to be effective against a wide range of cancer cell lines, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its complex synthesis method, which makes it difficult to produce in large quantities for clinical trials.
Orientations Futures
There are several future directions for the development of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide to better understand how it targets cancer cells. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in humans. Additionally, future studies could explore the potential of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other cancer therapies to enhance its antitumor activity. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide to facilitate its production for clinical trials.
Conclusion
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising small molecule drug candidate that has shown potent antitumor activity in preclinical studies. Its broad-spectrum antitumor activity and ability to enhance the efficacy of other cancer therapies make it a promising drug candidate for the treatment of various types of cancer. However, its complex synthesis method and limited availability for clinical trials are challenges that need to be addressed. Further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis method of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models for its potential as an anticancer agent. Studies have shown that N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has potent antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and pancreatic cancer. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propriétés
Nom du produit |
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C28H24FN3O2 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H24FN3O2/c1-17-25(28(34)32-22-11-5-10-21(29)15-22)26(19-9-6-12-30-16-19)27-23(31-17)13-20(14-24(27)33)18-7-3-2-4-8-18/h2-12,15-16,20,26,31H,13-14H2,1H3,(H,32,34) |
Clé InChI |
WXBYEKIDGNAOMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC(=CC=C5)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B303726.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B303728.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)


